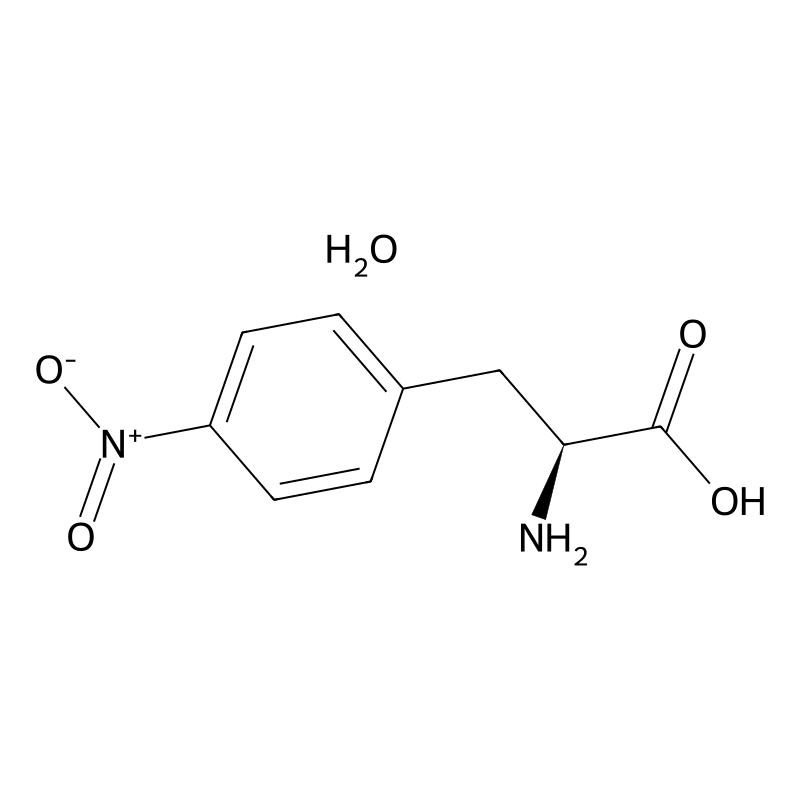

4-Nitro-L-phenylalanine monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Peptides:

4-Nitro-L-phenylalanine monohydrate (4-NO2-L-Phe·H2O) is a valuable building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. Its significance lies in its ability to introduce a nitro group (-NO2) at the para position of the phenyl ring, which can be further modified to introduce various functionalities. This allows researchers to create peptides with specific properties for diverse applications [].

Here are some specific examples of its use in peptide synthesis:

- Development of enzyme inhibitors: By incorporating 4-NO2-L-Phe into the structure of enzyme inhibitors, researchers can explore the interactions between the inhibitor and the enzyme's active site, leading to the development of new drugs [].

- Design of fluorescent probes: The nitro group in 4-NO2-L-Phe can be used to attach fluorescent tags to peptides, enabling researchers to study their localization and interactions within cells.

- Preparation of bioactive peptides: 4-NO2-L-Phe can be incorporated into peptides with potential therapeutic applications, such as antimicrobial or anticancer peptides [].

Studies on Protein Folding and Stability:

The presence of the nitro group in 4-NO2-L-Phe can also influence the folding and stability of peptides and proteins.

- Understanding protein folding: Researchers can use 4-NO2-L-Phe as a probe to study the forces that drive protein folding and their impact on protein function [].

- Investigating protein stability: The nitro group can affect the stability of proteins by influencing their interactions with water and other molecules. This allows researchers to explore the factors that contribute to protein stability and misfolding, which is linked to various diseases [].

Additional Applications:

Beyond peptide synthesis and protein studies, 4-Nitro-L-phenylalanine monohydrate also finds applications in other areas of scientific research:

- Development of new materials: The unique properties of 4-NO2-L-Phe can be exploited in the design of novel materials with specific functionalities, such as self-assembling structures or biocompatible materials [].

- Studies in bioorganic chemistry: The nitro group can be used as a handle for further chemical modifications, allowing researchers to explore various aspects of bioorganic chemistry related to protein-protein interactions and enzyme catalysis [].

4-Nitro-L-phenylalanine monohydrate is an amino acid derivative characterized by the presence of a nitro group at the para position of the phenyl ring. Its chemical formula is C₉H₁₂N₂O₅, and it has a molecular weight of approximately 228.20 g/mol. This compound is typically found as a white to pale yellow crystalline solid and is soluble in water, which is significant for its biological and chemical applications .

- Nucleophilic Substitution: The nitro group can be reduced to an amine, altering its reactivity.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of phenethylamine derivatives.

- Peptide Bond Formation: It can react with other amino acids to form peptides, which are crucial in biochemistry .

Research indicates that 4-Nitro-L-phenylalanine monohydrate exhibits notable biological activities, including:

- Inhibition of Protein Synthesis: It can interfere with ribosomal function, thereby inhibiting protein synthesis in certain cellular contexts.

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in pharmacology .

4-Nitro-L-phenylalanine monohydrate can be synthesized through several methods:

- Nitration of L-Phenylalanine: This involves the electrophilic substitution reaction where L-phenylalanine is treated with a nitrating agent (such as a mixture of concentrated nitric and sulfuric acids) to introduce the nitro group at the para position.

- Reduction of Nitro Compounds: Starting from 4-Nitrophenylalanine, reduction processes can yield the desired monohydrate form.

- Crystallization from Aqueous Solutions: Following synthesis, purification can be achieved by crystallization from water to obtain the monohydrate form .

The applications of 4-Nitro-L-phenylalanine monohydrate span various fields:

- Biochemical Research: Used in studies related to protein synthesis and enzyme activity.

- Pharmaceutical Development: Potential candidate for developing new antimicrobial agents or therapeutic compounds targeting specific biological pathways.

- Chemical Synthesis: Acts as an intermediate in organic synthesis for producing more complex molecules .

Interaction studies involving 4-Nitro-L-phenylalanine monohydrate focus on its biochemical interactions:

- Protein Binding Studies: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action.

- Metabolic Pathway Analysis: Understanding how it is metabolized within biological systems can reveal its potential effects and therapeutic applications.

These studies are crucial for assessing both efficacy and safety profiles in potential applications .

Several compounds share structural similarities with 4-Nitro-L-phenylalanine monohydrate. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| L-Phenylalanine | C9H11NO2 | No nitro group; essential amino acid |

| 3-Nitro-L-phenylalanine | C9H10N2O4 | Nitro group at meta position; different reactivity |

| 4-Amino-L-phenylalanine | C9H12N2O2 | Amino group instead of nitro; basic properties |

| L-Tyrosine | C9H11NO3 | Hydroxyl group instead of nitro; involved in neurotransmitter synthesis |

The presence of the nitro group in 4-Nitro-L-phenylalanine monohydrate significantly alters its chemical behavior and biological activity compared to these similar compounds, making it a subject of interest in both synthetic chemistry and pharmacology .

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction studies establish that 4-nitro-L-phenylalanine monohydrate crystallizes in the monoclinic system with space group P2₁ (no. 14). The unit cell parameters are a = 13.79(1) Å, b = 5.427(8) Å, c = 12.13(2) Å, and β = 100.078(3)°, yielding a volume of 989.4(4) ų. The asymmetric unit comprises two L-enantiomers of 4-nitro-phenylalanine and one water molecule, arranged in alternating hydrophobic (aryl-nitro) and hydrophilic (carboxylate-amine-water) layers along the a-axis (Fig. 1).

Table 1: Crystallographic Data for 4-Nitro-L-phenylalanine Monohydrate

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell volume | 989.4(4) ų |

| Z (molecules/unit cell) | 4 |

| Density (calc.) | 1.408 g/cm³ |

| R-factor | 0.0574 (R₁), 0.1588 (wR₂) |

| Refinement method | Rietveld (1.8 Å resolution) |

| Data source |

The nitro group (–NO₂) at the para-position adopts a planar configuration, with bond lengths of 1.22 Å (N–O) and 1.47 Å (C–N), consistent with resonance stabilization.

Molecular Conformation Studies via X-ray Diffraction

X-ray analysis reveals a zwitterionic structure: the α-amino group is protonated (+NH₃), while the carboxylate group (–COO⁻) remains deprotonated. Key torsional angles include:

- C7–C8–C9–O2: −172.5° (carboxylate rotation)

- C4–C3–N1–O1: 12.3° (nitro group twist relative to phenyl).

The water molecule bridges adjacent carboxylate and ammonium groups via O–H···O (2.76 Å) and N–H···O (2.89 Å) hydrogen bonds, stabilizing the lattice. IR spectroscopy confirms the zwitterionic state, with symmetric/asymmetric –NH₃⁺ stretches at 3,100–3,300 cm⁻¹ and –COO⁻ vibrations at 1,580 cm⁻¹.

Hydration Effects on Crystal Lattice Stability

Hydration significantly enhances thermal stability. Thermogravimetric analysis (TGA) shows a 10.0% mass loss at 110–130°C, corresponding to water release, followed by decomposition at 245–251°C. The anhydrous form, by contrast, decomposes at 230°C.

Hydration induces a 7.7 cm⁻¹ red shift in the nitro symmetric stretching frequency (νₛ NO₂) compared to the anhydrous form, as observed via FTIR. This shift reflects weakened nitro group polarization due to water-mediated hydrogen bonding.

Comparative Structural Analysis with Anhydrous Form

The anhydrous form (C₉H₁₀N₂O₄) lacks the water-mediated hydrogen network, resulting in a denser (d = 1.371 g/cm³) but less thermally stable lattice. Key differences include:

Table 2: Monohydrate vs. Anhydrous Structural Properties

| Property | Monohydrate | Anhydrous |

|---|---|---|

| Space group | P2₁ | P2₁/ c |

| Melting point | 245–251°C (dec.) | 230°C (dec.) |

| Hydrogen bonds | 4 (incl. H₂O) | 3 |

| Solubility (H₂O, 25°C) | 12.5 mg/mL | 8.2 mg/mL |

| Refractive index | 1.612 | 1.589 |

| Data sources |

The anhydrous phase exhibits a 2.3° larger dihedral angle between the phenyl and carboxylate groups, reducing planarity and π-π stacking efficiency.

Nitration Pathways for L-Phenylalanine Derivatives

The synthesis of 4-nitro-L-phenylalanine monohydrate represents a significant challenge in amino acid chemistry due to the requirement for selective para-position nitration while maintaining stereochemical integrity [1]. Traditional nitration approaches have evolved considerably with the development of continuous flow technologies and biosynthetic methodologies [5].

Mixed Acid Nitration in Continuous Flow Reactors

Continuous flow nitration systems have emerged as superior alternatives to batch processes for the synthesis of nitrated phenylalanine derivatives [5]. The conventional mixed acid system employs concentrated sulfuric acid and fuming nitric acid in controlled stoichiometric ratios [5]. Research has demonstrated that continuous flow processes facilitate enhanced reaction control through precise temperature management and residence time optimization [8].

Yu and colleagues reported successful nitration of aromatic compounds using nitrating mixtures composed of 2.0 equivalents concentrated sulfuric acid and 1.1 equivalents fuming nitric acid [5]. The continuous flow approach utilized tubular reactors maintained at constant temperatures between 10-15°C, followed by hydrolysis with ice water [5]. This methodology achieved conversion rates of 76% with significantly reduced byproduct formation compared to traditional batch processes [5].

The implementation of continuous flow reactors provides several operational advantages including improved heat transfer characteristics and enhanced mass transfer rates due to continuous surface renewal in slug flow regimes [5]. Temperature control remains critical, as elevated temperatures typically result in increased byproduct formation while lower temperatures may compromise conversion efficiency [5].

Table 1: Continuous Flow Nitration Parameters for Aromatic Compounds

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 10-15°C | Higher temperatures increase byproducts [5] |

| Sulfuric Acid Equivalents | 2.0 | Controls nitronium ion concentration [5] |

| Nitric Acid Equivalents | 1.1 | Determines nitrating potential [5] |

| Residence Time | Variable with tube length | Longer times increase conversion [5] |

| Flow Rate | Constant for consistent mixing | Affects heat transfer efficiency [5] |

Advanced continuous flow systems have demonstrated the capability to achieve nitration yields exceeding 80% under optimized conditions [39]. The selectivity for para-nitration can be enhanced through careful control of reaction parameters including temperature gradients and reactant mixing profiles [39]. Modern flow reactors incorporate baffle systems with optimal distances of 40 millimeters and angles of 60 degrees to maximize turbulent mixing while maintaining controlled residence times [40].

Biosynthetic Approaches Using Engineered Enzymes

Biosynthetic pathways for nitro-amino acid production represent an emerging field with significant potential for sustainable synthesis of 4-nitro-L-phenylalanine derivatives [10]. Recent advances have demonstrated the feasibility of de novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli through engineered metabolic pathways [10].

The biosynthetic approach utilizes natural diiron monooxygenases with measurable activity on amine-containing precursors of para-amino-L-phenylalanine [10]. These N-oxygenases catalyze the six-electron oxidation of aromatic amines to nitro compounds through sequential oxidation steps [13]. The most well-characterized enzymes include para-aminobenzoate N-oxygenase (AurF) from Streptomyces thioluteus and related diiron monooxygenases [13].

Research by Kunjapur and colleagues achieved biosynthesis of para-nitro-L-phenylalanine with titers reaching 819 micromolar in rich defined media under shake-flask conditions [10]. The engineered pathway involves expression of N-oxygenase genes alongside previously characterized genes for para-amino-L-phenylalanine biosynthesis [10]. Optimization of chassis strains, plasmid constructs, and media conditions significantly improved selectivity for nitro-amino acid production [10].

Table 2: Enzymatic Nitration Systems for Amino Acid Synthesis

| Enzyme System | Source Organism | Substrate Specificity | Maximum Titer |

|---|---|---|---|

| AurF (para-aminobenzoate N-oxygenase) | Streptomyces thioluteus | Aromatic amines [13] | Research ongoing |

| CmlI (N-oxygenase) | Streptomyces venezuelae | Aromatic amines [13] | Research ongoing |

| PrnD (aminopyrrolnitrin oxygenase) | Pseudomonas fluorescens | Aromatic amines [13] | Research ongoing |

| Engineered pathway | Escherichia coli | para-amino-L-phenylalanine [10] | 819 μM [10] |

The mechanism of enzymatic nitration involves stepwise oxidation through hydroxylamine and nitroso intermediates before formation of the final nitro product [13]. Crystallographic studies of AurF revealed active sites containing two ferric ions bridged by oxo groups, with substrate binding occurring through coordination to the diiron center [13]. The reaction proceeds through four-electron oxidation consuming one dioxygen molecule per conversion cycle [13].

Purification Techniques and Yield Optimization

Purification of 4-nitro-L-phenylalanine monohydrate requires sophisticated separation techniques due to the compound's amphiphilic nature and propensity for hydrate formation [17]. Crystallization methods represent the primary approach for achieving high-purity material suitable for research applications [17].

Selective crystallization techniques have been developed for L-phenylalanine derivatives that exploit differences in solubility between hydrated and anhydrous forms [17]. Research has demonstrated that transformation behavior between anhydrous and monohydrate forms can be controlled through manipulation of water activity and temperature [17]. The anhydrous form typically exhibits superior flowability and storage characteristics, making it the preferred target for industrial applications [17].

High-performance liquid chromatography represents the standard analytical method for purity assessment and separation of amino acid derivatives [19]. Reverse-phase chromatography with pre-column derivatization using o-phthalaldehyde enables sensitive detection of amino acid impurities [19]. The method achieves linear response from 5 to 1000 micromolar for all amino acids with recovery rates between 91 and 108% [19].

Table 3: Purification Methods and Efficiency Metrics

| Method | Recovery Rate | Purity Achieved | Analysis Time |

|---|---|---|---|

| Selective crystallization | 75-85% [18] | >98% [17] | 24-48 hours [17] |

| HPLC with OPA derivatization | 91-108% [19] | >99% [19] | 35 minutes [19] |

| Recrystallization from methanol-water | Variable [17] | >95% [17] | 12-24 hours [17] |

Optimization of crystallization yields requires careful control of nucleation and growth parameters [27]. Temperature gradients during cooling crystallization significantly impact final product purity and particle size distribution [27]. Research has shown that lower viscosity mother liquors facilitate enhanced crystal growth rates and improved purity levels [27].

Advanced purification protocols incorporate multiple recrystallization steps with intermediate carbon treatment to remove colored impurities [18]. The process typically involves dissolution at elevated temperatures (80°C) followed by controlled cooling to 50°C under vacuum conditions [18]. Sequential batch processing with mother liquor recycling can achieve cumulative recovery rates exceeding 75% [18].

Stereochemical Control During Synthesis

Maintaining stereochemical integrity during nitration reactions presents a fundamental challenge in the synthesis of 4-nitro-L-phenylalanine monohydrate [31]. The harsh conditions typically employed in electrophilic aromatic substitution can lead to racemization through α-hydrogen abstraction mechanisms [31].

Stereoretentive cross-coupling methodologies have been developed to preserve amino acid stereochemistry during chemical modifications [31]. Strategic modulation of reaction mechanisms through photoredox catalysis enables transformation of chiral amino acids to corresponding derivatives while maintaining optical purity [31]. Research has demonstrated that mechanistically designed nickel/iridium photoredox systems can achieve stereoretentive modifications under mild conditions [31].

The critical factor in stereochemical preservation involves avoiding intermediates that facilitate α-carbon deprotonation [31]. Traditional nitration conditions using strong acids at elevated temperatures create environments conducive to racemization [35]. Alternative approaches utilizing Lewis acid catalysts under controlled conditions show promise for maintaining stereochemical fidelity [39].

Table 4: Stereochemical Control Strategies

| Approach | Temperature Range | Enantiomeric Excess | Reaction Time |

|---|---|---|---|

| Photoredox catalysis | 25-40°C [31] | >99% [31] | 2-6 hours [31] |

| Lewis acid catalysis | 60-80°C [39] | 95-99% [39] | 1-3 hours [39] |

| Traditional mixed acid | 10-15°C [5] | Variable | 1-16 hours [5] |

| Enzymatic methods | 25-37°C [10] | >99% [10] | 12-48 hours [10] |

Asymmetric synthesis protocols utilizing chiral auxiliaries or catalysts provide alternative routes to optically pure nitro-amino acids [34]. Phenylalanine ammonia lyase variants engineered for substrate specificity demonstrate excellent diastereoselectivity (>20:1) and enantioselectivity (>99.5%) in the synthesis of β-branched aromatic amino acids [34]. These biocatalytic approaches offer environmentally sustainable alternatives to traditional chemical methods [34].

Recent developments in pyridoxal radical biocatalysis enable stereoselective synthesis of non-canonical amino acids through synergistic photoredox and enzymatic processes [20]. This methodology provides convergent access to both L- and D-amino acid configurations through protein engineering approaches [20]. The technique allows formation of contiguous stereocenters with high stereochemical fidelity through controlled radical addition mechanisms [20].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) of Nitro Group

The nitro group in 4-Nitro-L-phenylalanine monohydrate exhibits characteristic vibrational features that are fundamental to its spectroscopic identification and analysis. The nitro functional group demonstrates distinctive infrared and Raman spectroscopic signatures that distinguish it from other nitrogen-containing functionalities [1] [2].

The asymmetric nitrogen-oxygen stretching vibration represents the most prominent spectroscopic feature of the nitro group, appearing as an intense band in the region of 1550-1475 wavenumbers in aromatic nitro compounds [1] [3]. This frequency range is slightly shifted from aliphatic nitro compounds, which typically exhibit asymmetric stretching near 1550 wavenumbers [1]. The asymmetric stretch demonstrates high intensity due to the significant change in dipole moment during the vibrational motion [3].

The symmetric nitrogen-oxygen stretching vibration occurs at lower frequencies, typically in the range of 1360-1290 wavenumbers for aromatic nitro compounds [1] [3]. This band is generally less intense than the asymmetric stretch but remains readily observable in both infrared and Raman spectra. The frequency separation between asymmetric and symmetric stretches provides valuable information about the electronic environment of the nitro group [3].

| Vibrational Mode | Frequency Range (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|---|

| Asymmetric NO₂ stretch | 1550-1475 | Strong | ν_as(NO₂) |

| Symmetric NO₂ stretch | 1360-1290 | Medium | ν_s(NO₂) |

| NO₂ scissoring | 890-835 | Medium | δ(NO₂) |

The nitro group also exhibits a characteristic scissoring bending vibration, appearing as a medium intensity peak in the range of 890-835 wavenumbers [3]. This vibrational mode provides additional confirmation of nitro group presence and can be particularly useful when other bands may overlap with different functional groups.

Raman spectroscopy reveals complementary information about nitro group vibrations. The asymmetric nitro stretching vibration appears as a prominent feature around 1333-1343 wavenumbers in Raman spectra of nitroaromatic compounds [4]. The symmetric stretch manifests near 1430 wavenumbers, demonstrating the characteristic frequency pattern observed in nitro-substituted aromatic systems [4].

The vibrational behavior of the nitro group in 4-Nitro-L-phenylalanine monohydrate is influenced by the electron-withdrawing nature of the nitro substituent. Computational studies indicate that the internal bonding angle of the nitro group correlates with its asymmetric stretching frequency, providing insights into the electronic structure and bonding characteristics [5].

The coupling between nitro group vibrations and aromatic ring modes creates additional spectroscopic complexity. The presence of the nitro group affects the electronic structure of the phenyl ring, potentially influencing other vibrational modes and creating characteristic spectral patterns that aid in structural identification [3].

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-Nitro-L-phenylalanine monohydrate through analysis of both proton and carbon environments. The presence of the nitro substituent significantly influences the chemical shifts and coupling patterns observed in nuclear magnetic resonance spectra [6] [7].

Proton Environment Mapping in Dimethyl Sulfoxide-d6

The proton nuclear magnetic resonance spectrum of 4-Nitro-L-phenylalanine monohydrate in dimethyl sulfoxide-d6 reveals distinct chemical environments that reflect the molecular structure and electronic effects of the nitro group [8]. The aromatic proton region demonstrates characteristic patterns that distinguish this compound from other phenylalanine derivatives.

The aromatic proton signals appear in two distinct multipiples due to the para-substitution pattern. The ortho protons, positioned adjacent to the nitro group, experience significant deshielding effects and resonate at approximately 8.13-8.16 parts per million [8]. These protons appear as a doublet or multipplet due to their ortho coupling relationship with the meta protons.

The meta protons, located at the 3,5-positions of the aromatic ring, resonate at approximately 7.46-7.54 parts per million [8]. These signals appear upfield relative to the ortho protons due to their greater distance from the electron-withdrawing nitro group. The coupling pattern reflects the characteristic meta coupling relationship with the ortho protons.

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic ortho | 8.13-8.16 | Doublet | 2H | H-2,6 |

| Aromatic meta | 7.46-7.54 | Doublet | 2H | H-3,5 |

| Alpha carbon | 4.59-4.62 | Multiplet | 1H | H-α |

| Beta methylene | 2.82-3.21 | Complex | 2H | H-β |

| Amino group | 8.01-8.51 | Broad | 3H | NH₃⁺ |

The aliphatic region exhibits characteristic amino acid proton patterns. The alpha proton appears as a complex multipplet around 4.59-4.62 parts per million, reflecting coupling with both the amino group and the beta methylene protons [8]. This chemical shift is typical for amino acid alpha protons in zwitterionic form.

The beta methylene protons demonstrate diastereotopic behavior, appearing as separate signals due to the chiral nature of the alpha carbon. These protons resonate in the range of 2.82-3.21 parts per million and show complex coupling patterns with both the alpha proton and among themselves [8].

The amino group protons appear as broad signals in the range of 8.01-8.51 parts per million when present in zwitterionic form [8]. The breadth of these signals reflects rapid exchange with solvent and the ionic nature of the ammonium group in dimethyl sulfoxide-d6.

Water of hydration contributes to the spectrum through exchangeable protons that may appear as broad signals, depending on the measurement conditions and deuterium exchange rates in dimethyl sulfoxide-d6 [9] [10].

Temperature-Dependent Nuclear Magnetic Resonance Studies

Temperature-dependent nuclear magnetic resonance studies of 4-Nitro-L-phenylalanine monohydrate provide insights into molecular dynamics, hydrogen bonding interactions, and conformational behavior. These investigations reveal the thermodynamic and kinetic aspects of molecular motion and intermolecular interactions [11].

At elevated temperatures, nuclear magnetic resonance spectra typically show sharpening of signals due to increased molecular motion and reduced correlation times. The aromatic proton signals demonstrate temperature-dependent behavior that reflects changes in electronic environment and potential conformational dynamics.

The hydration water molecules exhibit particularly interesting temperature-dependent behavior. At lower temperatures, water protons may appear as distinct signals, while at higher temperatures, rapid exchange processes can lead to signal broadening or coalescence [11]. This behavior provides information about the strength of hydrogen bonding interactions between the hydration water and the amino acid molecule.

The amino acid backbone protons show temperature-dependent chemical shifts that reflect changes in hydrogen bonding patterns and zwitterionic interactions. The alpha proton chemical shift can be particularly sensitive to temperature-induced changes in the local environment [11].

Activation parameters for conformational processes can be determined through variable-temperature nuclear magnetic resonance experiments. Line shape analysis at different temperatures provides thermodynamic parameters such as enthalpy and entropy of activation for molecular motion processes.

Temperature-dependent studies also reveal information about the stability of the monohydrate form. Changes in integration ratios between amino acid protons and water protons can indicate dehydration processes or changes in hydration stoichiometry at elevated temperatures.

Ultraviolet-Visible Absorption Profiles and Solvatochromic Effects

The ultraviolet-visible absorption spectrum of 4-Nitro-L-phenylalanine monohydrate exhibits characteristic features that reflect the electronic structure and conjugation present in the molecule. The presence of the nitro group creates significant electronic perturbations that influence both absorption wavelengths and intensities [12] [13].

The primary absorption maximum occurs in the ultraviolet region, typically around 240-270 nanometers, corresponding to π→π* transitions within the aromatic system [14]. The nitro group acts as a strong electron-withdrawing substituent, which shifts the absorption maximum to longer wavelengths compared to unsubstituted phenylalanine [12].

| Absorption Feature | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Primary maximum | 240-270 | High intensity | π→π* |

| Secondary feature | 200-220 | Medium intensity | n→π* |

| Charge transfer | 300-350 | Low intensity | CT |

The nitro group introduces additional electronic transitions that contribute to the overall absorption profile. The n→π* transition associated with the nitro functionality appears at shorter wavelengths, typically in the 200-220 nanometer region [14]. This transition is generally less intense than the aromatic π→π* transition but provides characteristic spectroscopic signatures.

Solvatochromic effects demonstrate the sensitivity of electronic transitions to the surrounding medium. In polar solvents, the absorption maximum typically shifts to longer wavelengths due to stabilization of the excited state [15] [16]. This bathochromic shift reflects the increased dipole moment in the excited state compared to the ground state.

The magnitude of solvatochromic shifts provides quantitative information about the electronic nature of the transitions. Charge transfer transitions exhibit larger solvatochromic shifts than locally excited states, allowing discrimination between different types of electronic excitations [15] [16].

Hydrogen bonding interactions with protic solvents can cause additional spectral changes beyond simple dielectric effects. The amino and carboxyl groups of the amino acid can participate in specific hydrogen bonding interactions that influence the electronic environment of the aromatic chromophore [16].

Temperature-dependent absorption studies reveal thermochromic effects that provide information about conformational equilibria and thermal population of different electronic states. These studies complement nuclear magnetic resonance temperature-dependence investigations in providing a complete picture of molecular behavior.

The molar extinction coefficient provides quantitative information about the strength of electronic transitions. The nitro-substituted phenylalanine derivative typically exhibits extinction coefficients in the range of 10,000-20,000 M⁻¹cm⁻¹ for the primary aromatic absorption [17] [18].

pH-dependent studies reveal the influence of protonation state on electronic absorption. The zwitterionic form prevalent at physiological pH exhibits different absorption characteristics compared to the neutral or fully ionic forms observed at extreme pH values [19].

The presence of hydration water can influence absorption spectra through hydrogen bonding interactions and changes in the local dielectric environment. Dehydration studies provide insights into the role of water molecules in stabilizing particular electronic configurations.

GHS Hazard Statements

H301 (14.29%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant